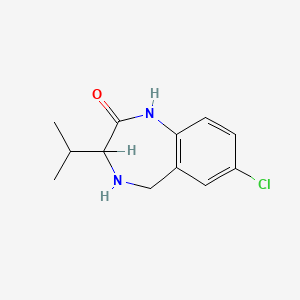
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C14H19BrSn. This compound is a derivative of stannane, featuring a brominated naphthalene moiety and a trimethylstannyl group. It is used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane typically involves the reaction of 3-bromo-1,4-dihydro-1,4-methanonaphthalene with trimethylstannyl chloride in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and other stannane derivatives.
Biology
In biological research, this compound is used to study the effects of organotin compounds on biological systems. It helps in understanding the interactions of tin-containing compounds with enzymes, proteins, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its cytotoxic effects on cancer cells and its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The brominated naphthalene moiety can also participate in π-π interactions and other non-covalent interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Iodo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Fluoro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
Uniqueness
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
202330-84-5 |
|---|---|
Formule moléculaire |
C14H17BrSn |
Poids moléculaire |
383.90 g/mol |
Nom IUPAC |
(10-bromo-9-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl)-trimethylstannane |
InChI |
InChI=1S/C11H8Br.3CH3.Sn/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9;;;;/h1-4,7,10H,5H2;3*1H3; |
Clé InChI |
ROMRGPZCYNIKRI-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=C(C2CC1C3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)





![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)



